2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride
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Overview
Description
2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a dimethylaminoethyl group, and a diphenylcarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in polymer production.
2-(Dimethylamino)ethanol: Known for its use in skin care and cognitive enhancement products.
2-(Dimethylamino)ethyl chloride hydrochloride: Used as an intermediate in organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is unique due to its cyclopropane ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
37124-08-6 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-21(2)13-14-23-19(22)18-15-20(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H |
InChI Key |
WOLWSVMWWZDBPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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